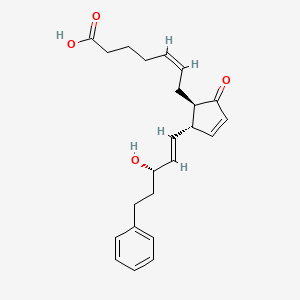

17-phenyl trinor Prostaglandin A2

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMAXTSZSCARIG-YPINUJMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 17-phenyl trinor Prostaglandin A2: Structure, Properties, and Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-phenyl trinor Prostaglandin (B15479496) A2 is a synthetic analog of Prostaglandin A2 (PGA2), a member of the prostanoid family of lipid mediators. While direct experimental data on the biological activities of 17-phenyl trinor PGA2 is not extensively available in published literature, this guide provides a comprehensive overview of its chemical structure and properties. By examining structurally related 17-phenyl trinor prostaglandins (B1171923), this document extrapolates potential biological activities and signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar synthetic prostaglandin analogs.

Chemical Structure and Properties

17-phenyl trinor Prostaglandin A2 is characterized by the replacement of the terminal three carbons of the omega side chain with a phenyl group. This modification is intended to increase the metabolic stability and potency of the molecule compared to its endogenous counterpart.

Chemical Structure:

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | [1] |

| Molecular Formula | C23H28O4 | [1][2][3] |

| Molecular Weight | 368.5 g/mol | [1][2][3] |

| CAS Number | 38315-51-4 | [2][3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. | |

| Physical State | Not specified |

Inferred Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of other 17-phenyl trinor prostaglandin analogs and the general signaling pathways of prostaglandins, we can infer its potential biological roles.

Insights from Structurally Related Analogs

Studies on other 17-phenyl trinor prostaglandins, such as the PGF2α and PGE2 analogs, have demonstrated that the phenyl modification can significantly enhance potency and alter receptor selectivity.

-

17-phenyl trinor PGF2α is a potent FP receptor agonist.[4] It has been shown to be significantly more potent than its natural counterpart, PGF2α, in various biological assays, including luteolytic activity and effects on blood pressure.[2] The isopropyl ester of 17-phenyl trinor PGF2α is used in the treatment of glaucoma to reduce intraocular pressure.[4]

-

17-phenyl trinor PGE2 acts as an agonist for EP1 and EP3 receptors.[5] It has been shown to be more potent than PGE2 as an antifertility agent in hamsters and causes contraction of the guinea pig ileum.[5]

Given these findings, it is plausible that 17-phenyl trinor PGA2 also possesses enhanced stability and potent biological activity, likely mediated through one or more of the known prostanoid receptors.

General Prostaglandin Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The binding of a prostaglandin to its receptor initiates a cascade of intracellular events, leading to a physiological response. The specific signaling pathway activated depends on the prostaglandin, the receptor subtype, and the cell type.

Below is a generalized diagram of a prostaglandin signaling pathway, which is likely to be relevant for this compound.

Caption: Generalized Prostaglandin Signaling Pathway.

Potential Experimental Protocols

To elucidate the specific biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols that could be adapted for this purpose.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a panel of prostanoid receptors (e.g., EP, FP, DP, IP, and TP receptors).

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines overexpressing each of the human prostanoid receptors.

-

Radioligand Binding: Perform competitive binding assays using a known radiolabeled ligand for each receptor subtype.

-

Incubation: Incubate the membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 values to determine the binding affinity.

Second Messenger Assays

Objective: To determine the functional activity of this compound at its target receptor(s) by measuring changes in second messenger levels.

Methodology (cAMP Assay for Gs or Gi coupled receptors):

-

Cell Culture: Culture cells expressing the target prostanoid receptor.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Lysis: Lyse the cells to release intracellular contents.

-

cAMP Measurement: Quantify the levels of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC50 or IC50 for cAMP production.

In Vivo Models

Objective: To assess the physiological effects of this compound in a relevant animal model. The choice of model will depend on the in vitro findings. For example, if the compound is a potent FP receptor agonist, a model of glaucoma could be used.

Methodology (Intraocular Pressure Measurement in Rabbits):

-

Animal Acclimation: Acclimate New Zealand White rabbits to the experimental conditions.

-

Baseline Measurement: Measure baseline intraocular pressure (IOP) using a tonometer.

-

Topical Administration: Administer a single topical dose of this compound (in a suitable vehicle) to one eye of each rabbit. The contralateral eye receives the vehicle alone.

-

IOP Monitoring: Measure IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: Compare the IOP changes in the treated eye to the control eye to determine the ocular hypotensive effect.

Summary and Future Directions

This compound is a synthetic prostaglandin analog with a chemical structure designed for enhanced stability and potency. While direct biological data is scarce, the activities of related 17-phenyl trinor prostaglandins suggest that it may be a potent modulator of prostanoid receptors. Further research is warranted to fully characterize its pharmacological profile and therapeutic potential. The experimental protocols outlined in this guide provide a framework for future investigations into the biological activities of this intriguing compound.

Disclaimer: This document is intended for research and informational purposes only. This compound is not for human or veterinary use.

References

- 1. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activities of 17-phenyl-18,19,20-trinorprostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

Unraveling the Enigmatic Mechanism of 17-phenyl trinor Prostaglandin A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activity and specific mechanism of action for 17-phenyl trinor Prostaglandin (B15479496) A2 (17-phenyl trinor PGA2) have not been extensively reported in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of its parent compound, Prostaglandin A2 (PGA2), and the established characteristics of other 17-phenyl trinor prostaglandin analogs. The experimental protocols and quantitative data provided are derived from studies on these related compounds and are intended to serve as a reference for future investigations into 17-phenyl trinor PGA2.

Introduction

17-phenyl trinor Prostaglandin A2 is a synthetic analog of Prostaglandin A2. The "17-phenyl trinor" modification involves the replacement of the terminal three carbons of the omega side chain with a phenyl group. This structural alteration is a common strategy in medicinal chemistry, often employed to enhance the metabolic stability and potency of the parent molecule by protecting it from rapid degradation by 15-hydroxyprostaglandin dehydrogenase. While direct evidence is pending, it is plausible that 17-phenyl trinor PGA2 retains, and potentially enhances, the biological activities of PGA2.

Prostaglandins are a class of lipid compounds that are derived from fatty acids and play crucial roles in various physiological and pathological processes, including inflammation, pain, and fever. They exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.

Hypothesized Mechanism of Action

Based on the known mechanisms of PGA2 and the properties of other 17-phenyl trinor prostaglandin analogs, we propose a dual mechanism of action for 17-phenyl trinor PGA2:

-

Receptor-Mediated Signaling: It is hypothesized that 17-phenyl trinor PGA2 acts as a ligand for one or more of the prostanoid receptors. Given that PGA2 has been shown to interact with the EP4 receptor, it is likely that 17-phenyl trinor PGA2 also targets this receptor, potentially with higher affinity and stability.[1] Activation of the EP4 receptor is coupled to a Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is known to have anti-inflammatory and barrier-protective effects in endothelial cells.

-

Receptor-Independent Intracellular Effects: PGA2 is known to induce apoptosis in certain cell types through a direct interaction with mitochondria, leading to the release of cytochrome c.[2] This effect is thought to be mediated by the electrophilic nature of the cyclopentenone ring in PGA2, which can react with cellular thiols. It is plausible that 17-phenyl trinor PGA2 retains this capability, potentially influencing cellular processes like apoptosis and stress responses independently of cell surface receptor activation.

Core Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways for 17-phenyl trinor PGA2, based on the known actions of PGA2.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on PGA2 and other 17-phenyl trinor prostaglandin analogs. This data provides a basis for estimating the potential potency and receptor interactions of 17-phenyl trinor PGA2.

| Compound | Assay | Receptor | Species | Value | Unit | Reference |

| 17-phenyl trinor PGE2 | Radioligand Binding | EP1 | Human | 4.4 | Ki (nM) | N/A |

| 17-phenyl trinor PGE2 | Radioligand Binding | EP3 | Human | 3.7 | Ki (nM) | N/A |

| 17-phenyl trinor PGF2α | Radioligand Binding | FP | Ovine | 756% of PGF2α | Relative Potency | [3] |

| 17-phenyl trinor PGF2α ethyl amide | Calcium Mobilization | FP | Human | 2.2 | EC50 (µM) | [4] |

| 17-phenyl trinor PGE2 | Contraction Assay | EP1/EP3 | Guinea Pig | 11 | Concentration (µM) | [1] |

| 17-phenyl trinor PGE2 | Antifertility Assay | - | Hamster | 350 | ED50 (µg/kg) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the mechanism of action of 17-phenyl trinor PGA2.

Radioligand Binding Assay (Hypothetical for 17-phenyl trinor PGA2)

Objective: To determine the binding affinity of 17-phenyl trinor PGA2 for a panel of prostanoid receptors (EP1, EP2, EP3, EP4, FP, DP, IP, TP).

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293-EP4).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation with a radiolabeled ligand for the specific receptor (e.g., [3H]-PGE2 for EP receptors).

-

Add increasing concentrations of unlabeled 17-phenyl trinor PGA2 (competitor).

-

For non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes).

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of 17-phenyl trinor PGA2 for the receptor.

-

Intracellular cAMP Measurement (Hypothetical for 17-phenyl trinor PGA2)

Objective: To determine if 17-phenyl trinor PGA2 modulates intracellular cAMP levels, indicative of Gs or Gi protein coupling.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells expressing the receptor of interest (e.g., HEK293-EP4) in a suitable culture plate.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate cells with varying concentrations of 17-phenyl trinor PGA2 for a defined period (e.g., 15-30 minutes).

-

-

cAMP Quantification:

-

Lyse the cells to release intracellular contents.

-

Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting cAMP concentration against the log of the 17-phenyl trinor PGA2 concentration.

-

Calculate the EC50 (half-maximal effective concentration) value from the curve.

-

Mitochondrial Cytochrome c Release Assay (Adapted from PGA2 studies)

Objective: To investigate if 17-phenyl trinor PGA2 induces the release of cytochrome c from mitochondria.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to PGA2-induced apoptosis) in appropriate culture vessels.

-

Treat the cells with different concentrations of 17-phenyl trinor PGA2 for various time points.

-

-

Subcellular Fractionation:

-

Harvest the cells and gently homogenize them to disrupt the plasma membrane while keeping the mitochondria intact.

-

Perform differential centrifugation to separate the cytosolic fraction from the mitochondrial fraction.

-

-

Western Blot Analysis:

-

Measure the protein concentration of both the cytosolic and mitochondrial fractions.

-

Separate the proteins from each fraction by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for cytochrome c.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the protein bands using a chemiluminescent substrate. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction would indicate release.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be fully elucidated, the available evidence from its parent compound and other 17-phenyl trinor analogs provides a strong foundation for a hypothesized dual-action model involving both receptor-mediated signaling, likely through the EP4 receptor, and receptor-independent effects on mitochondria. The 17-phenyl trinor modification is anticipated to enhance the potency and duration of these actions.

Future research should focus on validating these hypotheses through rigorous experimental investigation. Key areas of focus should include:

-

Comprehensive Receptor Profiling: To definitively identify the primary receptor target(s) of 17-phenyl trinor PGA2.

-

Downstream Signaling Analysis: To map the intracellular signaling pathways activated by receptor binding.

-

In Vitro and In Vivo Functional Assays: To characterize the physiological and pathophysiological effects of 17-phenyl trinor PGA2 in relevant biological systems.

Such studies will be crucial in unlocking the full therapeutic potential of this intriguing synthetic prostaglandin analog.

References

Biological Activity of Synthetic Prostaglandin Analogs: A Focus on 17-Phenyl Trinor Prostaglandins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes. Synthetic prostaglandin (B15479496) analogs are designed to mimic or modulate the effects of their endogenous counterparts, offering therapeutic potential for a wide range of conditions. The "17-phenyl trinor" modification, which involves the replacement of the terminal three carbons of the omega side chain with a phenyl group, is a key structural alteration aimed at enhancing metabolic stability and potency. This guide provides a detailed overview of the biological activity of 17-phenyl trinor prostaglandin analogs, with a specific focus on the A2, D2, E2, and F2α series. While published data on the biological activity of 17-phenyl trinor PGA2 is currently unavailable, this document will leverage data from its closely related analogs to provide a comprehensive understanding of this class of compounds.[1]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of various 17-phenyl trinor prostaglandin analogs.

Table 1: Receptor Binding Affinities of 17-Phenyl Trinor Prostaglandin Analogs

| Analog | Species | Receptor Subtype | Binding Affinity (Ki) |

| 17-phenyl trinor PGE2 | Mouse | EP1 | 14 nM |

| EP3 | 3.7 nM | ||

| Rat | EP1 | 25 nM | |

| EP3 | 4.3 nM | ||

| EP4 | 54 nM | ||

| Bimatoprost (prodrug of 17-phenyl trinor PGF2α) | Rat | FP | 1.1 nM |

Data sourced from multiple studies.[2][3][4]

Table 2: In Vitro and In Vivo Potency of 17-Phenyl Trinor Prostaglandin Analogs

| Analog | Assay | Species/Tissue | Parameter | Value |

| 17-phenyl trinor PGD2 | Platelet Aggregation Inhibition (ADP-induced) | Not Specified | IC50 | 8.4 µM |

| 17-phenyl trinor PGE2 | Guinea Pig Ileum Contraction | Guinea Pig | EC50 | 11 µM |

| Antifertility Assay | Hamster | Relative Potency to PGE2 | 4.4 times more potent | |

| 17-phenyl trinor PGF2α | FP Receptor Binding | Ovine Luteal Cells | Relative Potency to PGF2α | 756% |

| 17-phenyl trinor PGF2α ethyl amide | Calcium Mobilization | 3T3-L1 Fibroblasts (human receptors) | EC50 | 2.2 µM |

Data sourced from multiple studies.[4][5][6][7]

Signaling Pathways of Prostaglandin Analogs

Prostaglandin analogs exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers intracellular signaling cascades that mediate the diverse physiological responses. The diagram below illustrates a generalized signaling pathway for prostaglandin E2 (PGE2) and F2α (PGF2α) analogs.

Caption: Generalized signaling pathways for 17-phenyl trinor PGE2 and PGF2α analogs.

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a synthetic prostaglandin analog for its receptor.

-

Membrane Preparation:

-

Culture cells expressing the prostaglandin receptor of interest (e.g., HEK293 cells transfected with the FP receptor).

-

Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at a low speed to remove nuclei and debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a microtiter plate, add a fixed concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) to each well.

-

Add increasing concentrations of the unlabeled test compound (e.g., 17-phenyl trinor PGF2α).

-

For non-specific binding determination, add a high concentration of the corresponding unlabeled natural prostaglandin.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

-

Prostaglandin Enzyme-Linked Immunosorbent Assay (ELISA) (General Protocol)

This protocol describes a competitive ELISA for the quantification of prostaglandins in biological samples.

-

Sample Preparation:

-

Collect biological samples (e.g., cell culture supernatants, plasma).

-

If necessary, perform a solid-phase extraction to purify and concentrate the prostaglandins from the sample matrix.

-

-

ELISA Procedure:

-

Prepare a series of prostaglandin standards of known concentrations.

-

Pipette the standards and samples into the wells of a microtiter plate pre-coated with an antibody specific for the prostaglandin of interest.

-

Add a fixed amount of a prostaglandin-enzyme conjugate (e.g., prostaglandin-alkaline phosphatase) to each well.

-

Incubate the plate for a specified time to allow for competitive binding between the prostaglandin in the sample/standard and the enzyme conjugate for the limited antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that will be acted upon by the enzyme conjugate to produce a colored product.

-

Incubate the plate to allow for color development.

-

Stop the enzyme reaction by adding a stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards. The absorbance will be inversely proportional to the concentration of the prostaglandin.

-

Determine the concentration of the prostaglandin in the samples by interpolating their absorbance values on the standard curve.

-

Caption: General experimental workflow for a competitive prostaglandin ELISA.

Conclusion

The 17-phenyl trinor modification of prostaglandin analogs represents a significant strategy in medicinal chemistry to enhance their therapeutic properties. While specific biological activity data for 17-phenyl trinor PGA2 remains to be elucidated, the available information on the D2, E2, and F2α analogs demonstrates their potent and often receptor-specific activities. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this important class of synthetic prostaglandin analogs. Further research into the biological profile of 17-phenyl trinor PGA2 is warranted to fully understand its potential pharmacological applications.

References

17-Phenyl Trinor Prostaglandin F2α: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

17-phenyl trinor prostaglandin (B15479496) F2α is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α). It is a potent agonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) involved in a wide range of physiological processes. This technical guide provides an in-depth overview of the binding affinity and selectivity of 17-phenyl trinor PGF2α for the FP receptor, along with detailed experimental protocols and an exploration of the associated signaling pathways. This information is critical for researchers and professionals involved in the development of novel therapeutics targeting the FP receptor.

Receptor Binding Affinity and Selectivity

17-phenyl trinor PGF2α exhibits a high binding affinity for the FP receptor. The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher affinity.

Binding Affinity Data

| Compound | Receptor | Cell/Tissue Type | Assay Type | Ki (nM) | Relative Potency (%) vs. PGF2α | Reference |

| 17-phenyl trinor PGF2α | Rat recombinant FP | CHO cells | Radioligand Binding | 1.1 | - | [1] |

| 17-phenyl trinor PGF2α | Ovine FP | Luteal cells | Radioligand Binding | - | 756 | [1] |

Table 1: Binding Affinity of 17-phenyl trinor PGF2α for the FP Receptor

In addition to direct binding assays, functional assays also demonstrate the high potency of 17-phenyl trinor PGF2α. In a hamster antifertility assay, which is an indicator of luteolytic activity mediated by the FP receptor, 17-phenyl-18,19,20-trinor prostaglandin F2α was found to be approximately 90 times more potent than PGF2α[2].

Receptor Selectivity Profile

The selectivity of a compound for its target receptor over other related receptors is a crucial factor in drug development, as it can minimize off-target effects. While comprehensive quantitative data on the binding of 17-phenyl trinor PGF2α across all prostanoid receptor subtypes is limited in the public domain, some information on its cross-reactivity is available. It has been noted that 17-phenyl-trinor-PGE2, a related compound, exhibits agonist activity at EP3 and EP4 receptors, suggesting that the 17-phenyl trinor scaffold may have the potential to interact with other prostanoid receptors[3]. However, detailed binding affinity studies are necessary to fully elucidate the selectivity profile of 17-phenyl trinor PGF2α.

Experimental Protocols

The following section outlines the general methodologies for conducting radioligand binding assays to determine the affinity and selectivity of compounds like 17-phenyl trinor PGF2α.

Radioligand Competition Binding Assay

This assay is used to determine the inhibition constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Source: Ovine corpus luteum tissue or Chinese Hamster Ovary (CHO) cells recombinantly expressing the FP receptor.

-

Procedure:

-

Homogenize the tissue or cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparations at -80°C until use.

-

2. Binding Assay:

-

Radioligand: [3H]-PGF2α or another suitable radiolabeled FP receptor agonist.

-

Procedure:

-

In a 96-well plate, add the following components in a final volume of 200 µL:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

50 µL of the test compound (17-phenyl trinor PGF2α) at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

-

50 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled FP receptor agonist (e.g., 10 µM PGF2α) instead of the test compound.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow of a radioligand competition binding assay.

Signaling Pathways

The binding of 17-phenyl trinor PGF2α to the FP receptor initiates a cascade of intracellular signaling events. The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.

Canonical Gq Signaling Pathway

Activation of the Gq protein leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

DAG remains in the plasma membrane and, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Activated PKC can then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle contraction, cell proliferation, and hormone secretion.

References

The Enigmatic Role of 17-phenyl trinor Prostaglandin A2 in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins (B1171923), a class of lipid compounds, are known to have diverse physiological effects, including intricate roles in cancer biology. Among the synthetic analogs, 17-phenyl trinor Prostaglandin (B15479496) A2 (17-Ph-trinor-PGA2) presents a compelling yet understudied profile. This technical guide synthesizes the current understanding of prostaglandin signaling in cancer cells, with a specific focus on the potential pathways that 17-Ph-trinor-PGA2 may modulate. While direct research on 17-Ph-trinor-PGA2 is limited, this document extrapolates from the known functions of Prostaglandin A2 (PGA2) and other 17-phenyl trinor prostaglandin analogs to provide a foundational resource for researchers. We present generalized signaling pathways, quantitative data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising area of cancer research.

Introduction to Prostaglandin Signaling in Cancer

Prostaglandins are bioactive lipids that are key mediators of inflammation and are increasingly recognized for their role in cancer progression and suppression. Their effects are context-dependent, influencing cell proliferation, apoptosis, angiogenesis, and metastasis. Prostaglandin A2 (PGA2), a member of the cyclopentenone prostaglandin family, has demonstrated pro-apoptotic and anti-proliferative activities in various cancer cell lines. The synthetic analog, 17-phenyl trinor PGA2, is designed for increased stability and potency, making it a molecule of significant interest for therapeutic development.[1] However, there are currently no published reports detailing its specific biological activity.[1] This guide, therefore, draws upon the broader knowledge of prostaglandin signaling to illuminate the potential mechanisms of 17-Ph-trinor-PGA2.

Potential Signaling Pathways of 17-phenyl trinor Prostaglandin A2 in Cancer Cells

Based on the known actions of PGA2 and other prostaglandins, 17-Ph-trinor-PGA2 is hypothesized to exert its effects through several key signaling cascades.

Induction of Apoptosis

Prostaglandin A2 is a known inducer of apoptosis in cancer cells.[2] This process is often mediated through both p53-dependent and independent pathways.

-

p53-Dependent Apoptosis: PGA2 has been shown to induce the phosphorylation of the tumor suppressor protein p53.[2] Activated p53 can then transcriptionally upregulate pro-apoptotic genes such as BAX, PUMA, and NOXA, leading to the activation of the intrinsic apoptotic pathway.[2][3] This pathway culminates in the activation of caspase-3, a key executioner caspase.[2]

-

Caspase Activation: The activation of caspases is a central event in apoptosis.[4][5] Prostaglandin-induced apoptosis typically involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7).[6] The cleavage of downstream substrates by executioner caspases leads to the characteristic morphological and biochemical changes of apoptosis.[7]

Cell Cycle Arrest

Prostaglandins can induce cell cycle arrest, preventing cancer cells from proliferating. A related compound, 17-trifluoromethyl phenyl trinor prostaglandin F2α, has been shown to induce G2 cell cycle arrest.[8] This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors. The p53 pathway also plays a role here, as p53 can induce the expression of p21, a potent CDK inhibitor.[9]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[10] In many cancers, this pathway is constitutively active.[11] Some prostaglandins have been shown to modulate MAPK signaling, although the effects can be complex and cell-type specific. It is plausible that 17-Ph-trinor-PGA2 could inhibit the MAPK pathway, thereby reducing cancer cell proliferation.

Quantitative Data for 17-phenyl trinor Prostaglandin Analogs

Due to the lack of specific data for 17-phenyl trinor PGA2, this table summarizes the available quantitative data for other 17-phenyl trinor prostaglandin analogs, providing a reference point for potential efficacy.

| Compound | Cancer Cell Line(s) | Assay | Endpoint | Result | Reference |

| 17-trifluoromethyl phenyl trinor PGF2α | MDB-MB-468, MCF-7 | Cytotoxicity Assay | Cell Death | Increased expression of Caspase-3, Bad, Bax | [8] |

| 17-phenyl-trinor-PGE2 | Osteosarcoma cells | Proliferation Assay | Proliferation | Increased proliferation | [12] |

Detailed Experimental Protocols

To facilitate research into the effects of 17-Ph-trinor-PGA2, the following are detailed, generalized protocols for key cellular assays.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 17-Ph-trinor-PGA2 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NK1 receptor antagonistic effect of 17-trifluoromethyl phenyl trinor prostaglandin F2α on the growth of human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Multiple cancers escape from multiple MAPK pathway inhibitors and use DNA replication stress signaling to tolerate aberrant cell cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Prostaglandins in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies of 17-Phenyl Trinor Prostaglandin Analogs in Glaucoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness globally, is characterized by progressive optic neuropathy.[1] The primary modifiable risk factor and the mainstay of treatment is the reduction of intraocular pressure (IOP).[1][2] Prostaglandin (B15479496) analogs (PGAs) have become the first-line therapy for glaucoma due to their potent IOP-lowering effects, once-daily dosing, and favorable systemic safety profile.[1][3] This guide focuses on the preliminary studies of a specific subclass of PGAs: 17-phenyl trinor prostaglandin analogs. While the initial query specified Prostaglandin A2, the significant body of preclinical research in glaucoma models centers on 17-phenyl trinor analogs of Prostaglandin F2α (PGF2α) and Prostaglandin E2 (PGE2). These modified prostaglandins, such as latanoprost (B1674536) (a PGF2α analog) and the investigational 17-phenyl trinor 8-iso PGE2, have shown considerable promise in preclinical models.[4][5][6] This document synthesizes the available quantitative data, details the experimental protocols used in their evaluation, and illustrates the key biological pathways and research workflows.

Mechanism of Action: IOP Reduction Pathways

17-phenyl trinor prostaglandin analogs lower IOP primarily by enhancing the outflow of aqueous humor from the eye.[7] They interact with specific prostanoid receptors (FP and EP receptors), which are G-protein-coupled receptors located in various ocular tissues.[1][3]

-

Uveoscleral Outflow (Unconventional Pathway) : The principal mechanism for PGF2α analogs, including 17-phenyl trinor PGF2α, is the enhancement of uveoscleral outflow.[3][5][8] Activation of FP receptors on ciliary muscle cells leads to muscle relaxation and remodeling of the extracellular matrix.[3][9] This process involves the upregulation of matrix metalloproteinases (MMPs), which degrades collagen and other matrix components, thereby reducing hydraulic resistance and increasing fluid drainage through the uveoscleral pathway.[7][9]

-

Trabecular Outflow (Conventional Pathway) : Certain prostaglandin analogs, particularly those acting on EP receptors, can also increase the outflow facility through the trabecular meshwork and Schlemm's canal.[4][10] For instance, 17-phenyl trinor 8-iso PGE2 has been shown to significantly increase tonographic outflow facility.[4] The mechanism is thought to involve changes in the cytoskeleton and contractility of trabecular meshwork cells, leading to an expansion of the fluid drainage channels.[11]

Preclinical Efficacy in Glaucoma Models

The IOP-lowering efficacy of 17-phenyl trinor prostaglandin analogs has been evaluated in various animal models, with non-human primates being the most translationally relevant.[12][13]

Table 1: Effect of 17-Phenyl Trinor 8-iso PGE2 on Aqueous Humor Dynamics in Monkeys

| Compound | Model | Concentration | Max IOP Reduction (mean ± SEM) | Change in Outflow Facility | Reference |

|---|---|---|---|---|---|

| 17-phenyl trinor 8-iso PGE2 | Glaucomatous Monkey | 0.1% | 4.5 ± 0.6 mmHg (15%) | Not Assessed | [4] |

| 17-phenyl trinor 8-iso PGE2 | Glaucomatous Monkey | 0.2% | 5.7 ± 1.4 mmHg (19%) | Not Assessed | [4] |

| 17-phenyl trinor 8-iso PGE2 | Normal Monkey | 0.2% | Not Reported | ↑ 59-69% (p<0.05) |[4] |

Table 2: Comparative IOP Reduction by Clinically Used PGF2α Analogs

| Compound | Typical IOP Reduction | Reference |

|---|---|---|

| Latanoprost (17-phenyl trinor PGF2α analog) | 25% to 32% | [2] |

| Travoprost | 25% to 32% | [2] |

| Bimatoprost (prodrug of 17-phenyl trinor PGF2α) | 27% to 33% |[2] |

Receptor Binding and Affinity

The potency of these analogs is rooted in their high affinity for the target prostanoid receptors. Bimatoprost, an ethyl amide prodrug, is hydrolyzed in ocular tissues to its active free acid form, 17-phenyl-trinor PGF2α.[9][14]

Table 3: Receptor Binding Affinity of 17-Phenyl Trinor PGF2α

| Compound | Receptor | Cell Line/Tissue | Measurement | Value | Reference |

|---|---|---|---|---|---|

| 17-phenyl trinor PGF2α | FP Receptor | Ovine Luteal Cells | Relative Potency (vs. PGF2α) | 756% | [15] |

| Bimatoprost (active acid) | Rat Recombinant FP | CHO Cells | Kᵢ | 1.1 nM |[15] |

Experimental Protocols

Standardized preclinical models and protocols are crucial for evaluating the potential of new anti-glaucoma agents.

In Vivo Glaucoma Model: Laser-Induced Ocular Hypertension in Monkeys

This is a widely used model that mimics the elevated IOP seen in human glaucoma.[12][13]

-

Animal Model : Cynomolgus or Rhesus monkeys are commonly used due to the anatomical similarity of their eyes to human eyes.[16]

-

Induction of Ocular Hypertension : An argon or diode laser is used to apply photocoagulation burns to the trabecular meshwork.[12][13] This procedure damages the tissue, obstructs aqueous outflow, and leads to a chronic elevation of IOP.[12]

-

Drug Administration : Test compounds are typically administered as a single topical drop (e.g., 25 µL) to the glaucomatous eye.[4] Contralateral eyes may receive a vehicle as a control.

-

Monitoring : IOP is measured at baseline and then at regular intervals (e.g., hourly) for several hours post-administration using a calibrated pneumatonometer.[4]

Measurement of Aqueous Humor Dynamics

To elucidate the mechanism of action, specific techniques are employed to measure outflow facility and aqueous humor flow.

-

Tonographic Outflow Facility (C) : This measurement assesses the rate of aqueous humor drainage through the conventional (trabecular) pathway. It is performed using a tonometer that applies a constant pressure to the cornea for a set duration (e.g., 4 minutes). The resulting change in pressure is used to calculate the facility of outflow.[4]

-

Fluorophotometric Flow Rate (F) : This technique measures the rate of aqueous humor production. It involves the intravenous injection of a fluorescent tracer (fluorescein) and subsequent measurement of its concentration in the anterior chamber and cornea over time using a scanning fluorophotometer.[4]

In Vitro Receptor Studies

These assays determine the affinity and functional activity of a compound at its target receptor.

-

Receptor Binding Assays :

-

Cell Lines : Cells that endogenously express the target receptor (e.g., A7r5 rat vascular smooth muscle cells for FP receptors) or cells engineered to express the receptor (e.g., CHO cells with recombinant human FP receptors) are used.[12][15]

-

Protocol : Cell membranes are incubated with a radiolabeled ligand (e.g., ³H-PGF2α) and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the binding affinity (Kᵢ) is calculated.[15]

-

-

Functional Activity Assays :

-

Principle : These assays measure the downstream signaling events following receptor activation.

-

Method : A common method involves measuring the mobilization of intracellular calcium (Ca²⁺) using a fluorescent indicator.[12] Agonist binding to the FP receptor activates the Gq protein pathway, leading to an increase in intracellular Ca²⁺, which is detected as a change in fluorescence. This allows for the determination of the compound's potency (EC₅₀) and efficacy.[12]

-

References

- 1. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ophthalmologytimes.com [ophthalmologytimes.com]

- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Prostaglandins: a new approach to glaucoma management with a new, intriguing side effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester: potential antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed HPLC-MS/MS Method for the Quantification of 17-phenyl trinor Prostaglandin A2

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of 17-phenyl trinor Prostaglandin (B15479496) A2, a synthetic prostaglandin analog. While there are currently no established and validated methods published for this specific analyte, this protocol has been developed based on well-established methodologies for the analysis of other prostaglandins (B1171923), such as PGE2 and PGD2.[1][2][3] The proposed method utilizes liquid-liquid extraction for sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in negative ion electrospray ionization mode. This application note provides a starting point for researchers and scientists in drug development to establish a validated method for the quantification of 17-phenyl trinor Prostaglandin A2 in various biological matrices.

Introduction

Prostaglandins are a class of physiologically active lipid compounds that mediate a wide range of biological effects.[1] Synthetic prostaglandin analogs, such as this compound, are of significant interest in pharmaceutical research for their potential therapeutic applications.[4][5] The introduction of a phenyl group in the ω-chain is a common modification designed to increase the metabolic stability and potency of the prostaglandin.[4] Accurate quantification of these analogs in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. HPLC-MS/MS has become the gold standard for the analysis of prostaglandins and their analogs due to its high sensitivity, specificity, and throughput.[1][2] This document details a proposed protocol for the quantification of this compound, providing a robust framework for method development and validation.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from established methods for prostaglandin extraction from biological fluids.[1][2]

Reagents and Materials:

-

Hexane/Ethyl Acetate (B1210297) (1:1, v/v)

-

Methanol

-

10 mM Ammonium (B1175870) Acetate buffer, pH 8.5

-

Nitrogen gas supply

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 1 mL of the biological sample (e.g., cell culture supernatant, plasma), add an appropriate internal standard. A deuterated analog of a closely related prostaglandin is recommended.

-

Add 2 mL of hexane/ethyl acetate (1:1, v/v) to the sample.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4°C to separate the organic and aqueous phases.

-

Carefully transfer the upper organic phase to a clean tube.

-

Repeat the extraction (steps 2-5) two more times and combine all organic phases.

-

Evaporate the combined organic phase to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 200 µL of methanol/10 mM ammonium acetate buffer, pH 8.5 (1:3, v/v).

-

Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following conditions are proposed based on typical parameters for prostaglandin analysis.[1][2]

Table 1: Proposed HPLC Parameters

| Parameter | Value |

| HPLC System | A high-performance liquid chromatography system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | Optimized for the specific instrument (typically 3-4.5 kV) |

| Gas Temperature | Optimized for the specific instrument (typically 200-350°C) |

| Gas Flow | Optimized for the specific instrument |

| Nebulizer Pressure | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following table summarizes the proposed MRM transitions and typical performance characteristics expected for this method. The precursor ion for this compound is its [M-H]⁻ ion (m/z 367.2). Product ions would need to be determined by infusion of a standard into the mass spectrometer.

Table 3: Proposed MRM Transitions and Method Performance

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected LOQ (pg/mL) | Expected Linearity (r²) |

| This compound | 367.2 | To be determined | 100 | To be determined | 10-50 | >0.99 |

| Internal Standard (e.g., PGA2-d4) | Varies | Varies | 100 | To be determined | - | - |

Visualizations

Caption: Workflow for the quantification of 17-phenyl trinor PGA2.

Caption: Potential interaction in a prostaglandin signaling pathway.

Discussion

The proposed HPLC-MS/MS method provides a comprehensive starting point for the quantification of this compound. The liquid-liquid extraction protocol is a robust method for isolating prostaglandins from complex biological matrices. The reversed-phase HPLC conditions are designed to achieve good chromatographic separation of the analyte from potential interferences. The use of tandem mass spectrometry with MRM ensures high selectivity and sensitivity.

Method Development and Validation Considerations:

-

Internal Standard: The selection of an appropriate internal standard is critical for accurate quantification. A stable isotope-labeled version of this compound would be ideal. If unavailable, a deuterated analog of a structurally similar prostaglandin could be used, but its extraction recovery and ionization efficiency should be carefully evaluated.

-

MRM Optimization: The MRM transitions for this compound must be determined by infusing a pure standard into the mass spectrometer and optimizing the collision energy for the most abundant and stable product ions.

-

Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the accuracy of quantification. The matrix effect should be assessed during method validation by comparing the response of the analyte in neat solution versus post-extraction spiked samples.

-

Validation Parameters: A full method validation should be performed according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.

Conclusion

This application note presents a detailed, albeit proposed, HPLC-MS/MS method for the quantification of this compound. The provided protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for similar analytes and offer a solid foundation for researchers to develop and validate a robust and reliable analytical method. This will enable the accurate measurement of this synthetic prostaglandin analog in various biological matrices, facilitating further research into its pharmacological properties.

References

- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C23H28O4 | CID 58713918 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of 17-phenyl trinor Prostaglandin A2 in Animal Models

Disclaimer: The following application notes and protocols are provided as a guideline for researchers. As of the date of this document, there is a lack of published literature specifically detailing the in vivo administration of 17-phenyl trinor Prostaglandin (B15479496) A2 (17-PTA2) for anti-tumor studies in animal models. The methodologies described herein are extrapolated from studies on other prostaglandin A (PGA) and E (PGE) series analogs and should be adapted and optimized by the end-user.

Application Notes

Prostaglandins (B1171923) of the A and J series, known as cyclopentenone prostaglandins, have demonstrated anti-neoplastic properties in various cancer cell lines and some animal models.[1][2] Their mechanisms of action are often associated with the induction of cell cycle arrest and apoptosis.[2][3][4] Specifically, Prostaglandin A2 (PGA2) has been shown to activate the intrinsic apoptotic pathway.[5] The synthetic analog, 17-phenyl trinor Prostaglandin A2 (17-PTA2), is designed for a longer biological half-life and potentially greater potency.[2]

Potential Applications in Oncology Research:

-

Evaluation of Anti-Tumor Efficacy: Assessing the ability of 17-PTA2 to inhibit tumor growth in subcutaneous or orthotopic xenograft and syngeneic mouse models.

-

Mechanism of Action Studies: Investigating the downstream signaling pathways affected by 17-PTA2 in vivo, including apoptosis induction, cell cycle regulation, and anti-angiogenic effects.

-

Combination Therapy Studies: Evaluating the synergistic or additive effects of 17-PTA2 when administered with standard-of-care chemotherapeutic agents or immunotherapies.

Experimental Protocols

This section outlines a hypothetical protocol for evaluating the anti-tumor efficacy of 17-PTA2 in a subcutaneous xenograft mouse model.

2.1. Animal Model

-

Species: Immunodeficient mice (e.g., NOD-scid gamma (NSG), NU/NU nude mice).

-

Age/Sex: 6-8 week old female mice are commonly used to avoid fighting among male mice.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

2.2. Tumor Cell Culture and Implantation

-

Cell Line: A human cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma).

-

Cell Culture: Cells should be cultured in the recommended medium and confirmed to be free of mycoplasma contamination.

-

Cell Preparation for Injection: Harvest cells in their logarithmic growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL.[6] Keep the cell suspension on ice.

-

Subcutaneous Injection: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 25-27 gauge needle.[6][7][8]

2.3. Preparation and Administration of this compound

-

Compound Preparation: 17-PTA2 is typically supplied in an organic solvent like methyl acetate (B1210297) or ethanol (B145695). For in vivo administration, the organic solvent should be evaporated under a stream of nitrogen gas.[9]

-

Vehicle Selection: The dried compound can then be reconstituted in a biocompatible vehicle. A common vehicle for prostaglandins is a solution of ethanol in sterile saline or PBS.[9] For instance, a stock solution can be made in 100% ethanol and then diluted to the final working concentration in sterile PBS, with the final ethanol concentration being low (e.g., <2%).

-

Dosage and Administration Route: The optimal dosage and route of administration for 17-PTA2 have not been established. Based on studies with other prostaglandin analogs, the following are suggested starting points:

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Dosage Range: A dose-response study is highly recommended. A starting range could be extrapolated from studies on other prostaglandins, for example, 10 µg to 100 mg/kg body weight.[1][10]

-

Dosing Frequency: Daily or every other day for a period of 2-4 weeks.

-

2.4. Monitoring and Endpoints

-

Tumor Growth: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.[8][11][12] Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.[6]

-

Body Weight: Record the body weight of each animal 2-3 times per week as an indicator of overall health and potential toxicity.

-

Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.

-

Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of significant morbidity.[6] At the endpoint, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting, RNA sequencing).

Quantitative Data Summary

The following tables are illustrative examples of how quantitative data from an in vivo study of 17-PTA2 could be presented.

Table 1: Hypothetical Tumor Growth Inhibition by 17-PTA2

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1520 ± 150 | - |

| 17-PTA2 | 10 | 1150 ± 120 | 24.3 |

| 17-PTA2 | 30 | 780 ± 95 | 48.7 |

| 17-PTA2 | 100 | 450 ± 60 | 70.4 |

Table 2: Hypothetical Animal Body Weight Changes

| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SEM (Day 0) | Mean Body Weight (g) ± SEM (Day 21) | Percent Change in Body Weight (%) |

| Vehicle Control | - | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8 |

| 17-PTA2 | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |

| 17-PTA2 | 30 | 20.6 ± 0.5 | 21.0 ± 0.6 | +1.9 |

| 17-PTA2 | 100 | 20.4 ± 0.4 | 19.8 ± 0.7 | -2.9 |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for in vivo evaluation of 17-PTA2.

Diagram 2: Putative Signaling Pathway of PGA2-Induced Apoptosis

Caption: Proposed mechanism of 17-PTA2-induced apoptosis.

References

- 1. Antitumor activity of delta 7-prostaglandin A1 and delta 12-prostaglandin J2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of imaging techniques to monitor tumor growth and cancer progression in living animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of p53-Dependent Apoptosis by Prostaglandin A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. yeasenbio.com [yeasenbio.com]

- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 9. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo modulation of murine myelopoiesis following intravenous administration of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]

- 12. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 17-phenyl trinor Prostaglandin F2α in Ocular Hypertension Research

Note to the Reader: The compound "17-phenyl trinor Prostaglandin (B15479496) A2" is not commonly associated with ocular hypertension research. It is highly probable that the intended compound of interest is 17-phenyl trinor Prostaglandin F2α , the biologically active acid of latanoprost, a first-line treatment for glaucoma and ocular hypertension. These application notes and protocols are therefore based on 17-phenyl trinor Prostaglandin F2α.

Introduction

Ocular hypertension, a condition characterized by elevated intraocular pressure (IOP), is a primary risk factor for the development of glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. Prostaglandin F2α analogs are a major class of therapeutic agents used to lower IOP. 17-phenyl trinor Prostaglandin F2α is a potent agonist of the prostaglandin F receptor (FP receptor) and serves as a critical tool in research aimed at understanding the mechanisms of IOP reduction and developing novel glaucoma therapies. These notes provide an overview of its application in a research setting.

Mechanism of Action

17-phenyl trinor Prostaglandin F2α lowers intraocular pressure primarily by increasing the uveoscleral outflow of aqueous humor. This is in contrast to the conventional or trabecular meshwork pathway. The binding of 17-phenyl trinor Prostaglandin F2α to the FP receptor on ciliary muscle cells initiates a signaling cascade. This cascade leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which in turn reduces the hydraulic resistance and enhances the outflow of aqueous humor through the uveoscleral pathway. Key downstream effects include the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components.

Experimental Protocols

In Vitro: Human Ciliary Muscle (HCM) Cell Culture

This protocol is designed to assess the effect of 17-phenyl trinor Prostaglandin F2α on extracellular matrix remodeling in vitro.

a. Cell Culture:

-

Culture primary Human Ciliary Muscle (HCM) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2.5 ng/mL basic fibroblast growth factor.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For experiments, plate cells in 6-well plates and grow to 80-90% confluency.

b. Treatment Protocol:

-

Prepare a stock solution of 17-phenyl trinor Prostaglandin F2α in dimethyl sulfoxide (B87167) (DMSO).

-

Serum-starve the HCM cells for 24 hours in serum-free DMEM.

-

Treat cells with varying concentrations of 17-phenyl trinor Prostaglandin F2α (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 24-48 hours.

c. Analysis (MMP Expression):

-

RNA Extraction and qRT-PCR: Extract total RNA from cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR to measure the mRNA expression levels of MMP-1, MMP-3, and MMP-9.

-

Western Blot: Lyse cells and collect protein. Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against MMPs and a loading control (e.g., GAPDH), followed by a secondary antibody.

-

Zymography: To measure MMP activity, collect the conditioned media from treated cells. Perform gelatin zymography to detect the activity of MMP-2 and MMP-9.

In Vivo: Animal Models of Ocular Hypertension

This protocol outlines the use of 17-phenyl trinor Prostaglandin F2α in a normotensive rabbit model to evaluate its IOP-lowering efficacy.

a. Animal Model:

-

Use healthy, adult New Zealand White rabbits.

-

Allow animals to acclimate for at least one week before the experiment.

-

All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

b. Formulation and Dosing:

-

Prepare a topical ophthalmic solution of 17-phenyl trinor Prostaglandin F2α in a sterile vehicle (e.g., saline with a small percentage of a solubilizing agent like polysorbate 80).

-

Typical concentrations for topical administration range from 0.001% to 0.01%.

-

Administer a single 30-50 µL drop topically to one eye of each rabbit. The contralateral eye receives the vehicle only and serves as a control.

c. Intraocular Pressure (IOP) Measurement:

-

Measure baseline IOP in both eyes before treatment using a calibrated tonometer (e.g., Tono-Pen, TonoVet).

-

After drug administration, measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours post-treatment).

-

To minimize stress and obtain accurate readings, topical anesthetic (e.g., 0.5% proparacaine) should be applied to the cornea before each measurement.

d. Data Analysis:

-

Calculate the change in IOP from baseline for both the treated and control eyes.

-

Express the IOP reduction as a percentage of the baseline IOP.

-

Compare the IOP reduction in the treated eye to the control eye using appropriate statistical tests (e.g., t-test or ANOVA).

Data Presentation

Table 1: In Vitro Efficacy of 17-phenyl trinor Prostaglandin F2α

| Parameter | Value | Cell Type | Reference |

| FP Receptor Binding Affinity (Ki) | 3.1 ± 0.4 nM | Human FP Receptor | |

| EC50 for IP3 Production | 7.9 ± 1.2 nM | Human Ciliary Muscle Cells | |

| MMP-1 mRNA Upregulation (at 100 nM) | ~4-fold increase | Human Ciliary Muscle Cells | - |

Table 2: In Vivo IOP-Lowering Efficacy of 17-phenyl trinor Prostaglandin F2α

| Animal Model | Dose (Topical) | Maximum IOP Reduction | Time to Max Effect | Reference |

| Normotensive Monkeys | 1.5 µg | 33% | 6 hours | |

| Normotensive Dogs | 0.005% solution | 4.5 ± 0.6 mmHg | 4 hours | - |

| Laser-Induced Ocular Hypertensive Monkeys | 1.5 µg | 45-50% | 6-8 hours |

Experimental Workflow Visualization

Application of 17-phenyl trinor Prostaglandin A2 in Smooth Muscle Contraction Assays: Application Notes and Protocols

Note to the Reader: As of the latest available information, there are no published reports detailing the specific biological activity of 17-phenyl trinor Prostaglandin (B15479496) A2 (17-phenyl trinor PGA2) in smooth muscle contraction assays[1]. The following application notes and protocols are therefore based on the established methodologies for studying the effects of other prostaglandin analogs, such as Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α), on smooth muscle tissues[2][3][4]. These guidelines provide a framework for researchers to design and conduct experiments to investigate the potential contractile or relaxant effects of 17-phenyl trinor PGA2.

Application Notes

17-phenyl trinor Prostaglandin A2 is a synthetic analog of Prostaglandin A2[1][5][6][7]. Prostaglandins (B1171923) are a class of lipid compounds that are involved in a wide range of physiological processes, including the contraction and relaxation of smooth muscle[3][4][8]. The introduction of a phenyl group in the omega chain, as in 17-phenyl trinor PGA2, is a common modification designed to increase the metabolic stability and potency of prostaglandin analogs[1][9].

The primary application of 17-phenyl trinor PGA2 in this context is to characterize its effects on smooth muscle function. This can involve determining its potency (EC50) and efficacy (Emax) in inducing contraction or relaxation in various smooth muscle preparations, such as aortic rings, tracheal strips, or intestinal segments. Such studies are crucial in the early stages of drug discovery and for understanding the physiological roles of prostanoid receptors.

Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This protocol describes a standard method for assessing the contractile response of isolated smooth muscle tissue to a test compound like 17-phenyl trinor PGA2.

Materials and Reagents:

-

This compound: Prepare a stock solution in a suitable solvent such as ethanol (B145695) or DMSO and make serial dilutions in physiological salt solution.

-

Physiological Salt Solution (PSS): (e.g., Krebs-Henseleit solution) containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11. The solution should be freshly prepared and continuously gassed with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.4.

-

Standard Contractile Agent: (e.g., 60 mM KCl) to test tissue viability.

-

Smooth Muscle Tissue: (e.g., rat aorta, guinea pig ileum, or porcine bladder) obtained from euthanized animals in accordance with ethical guidelines.

-

Isolated Organ Bath System: Equipped with tissue holders, force-displacement transducers, and a data acquisition system.

-

Dissection Tools: Fine scissors, forceps, and sutures.

-

Carbogen Gas: 95% O2 / 5% CO2.

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved institutional protocols.

-

Carefully dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated PSS.

-

Clean the tissue of any adhering fat and connective tissue.

-

For vascular rings, cut the artery into 2-3 mm wide rings. For other tissues like the ileum, cut segments of 1.5-2 cm in length[10].

-

Tie sutures to both ends of the tissue preparation for mounting in the organ bath.

-

-

Tissue Mounting and Equilibration:

-

Mount the tissue strips in the organ bath chambers filled with PSS maintained at 37°C and continuously gassed with carbogen.

-

Attach one end of the tissue to a fixed holder and the other to a force-displacement transducer.

-

Apply a resting tension (e.g., 1.0-2.0 g for rat aortic rings) and allow the tissue to equilibrate for at least 60-90 minutes.

-

During equilibration, wash the tissue with fresh PSS every 15-20 minutes[10].

-

-

Viability Check:

-

After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as 60 mM KCl.

-

A robust and reproducible contraction confirms the health of the preparation.

-